molecular formula C15H21ClN2O4S B7700342 1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

Cat. No.: B7700342
M. Wt: 360.9 g/mol
InChI Key: ZMUDUPSGYNMEQK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
  • 1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide
  • 1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide

Uniqueness

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the molecule

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-3-22-14-5-4-12(10-13(14)16)23(20,21)18-8-6-11(7-9-18)15(19)17-2/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUDUPSGYNMEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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